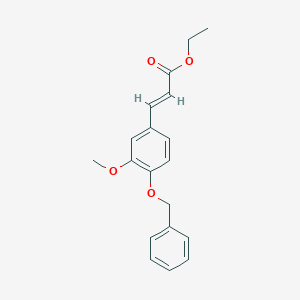

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

Descripción general

Descripción

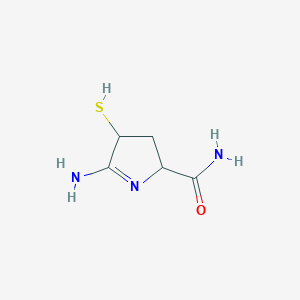

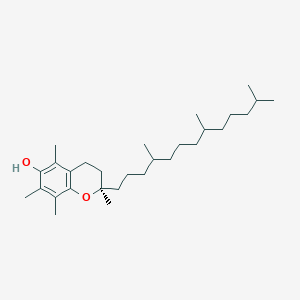

“(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate” is a chemical compound with the CAS Number: 38157-08-3. It has a molecular weight of 312.37 and its IUPAC name is ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]acrylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3. Its boiling point is estimated to be 600.9±55.0 °C at 760 mmHg. The compound has a molar refractivity of 118.2±0.4 cm^3. It has 7 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .Aplicaciones Científicas De Investigación

Crystal Structure and Biological Activity

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, among other related compounds, has been studied for its crystal structure and biological activities. The compound showed moderate scavenging free-radical activity and exhibited a significant inhibition of cell growth in certain tumor cell lines, demonstrating potential for use in cancer research (Obregón-Mendoza et al., 2018).

Copolymerization with Styrene

This compound has been investigated for its role in the synthesis and copolymerization with styrene. The novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, were copolymerized with styrene, suggesting applications in material sciences and polymer chemistry (Reddy et al., 2021).

Crystal Structure Analysis

The compound's crystal structure was analyzed, providing detailed insights into its molecular configuration, which is crucial for understanding its chemical properties and potential applications in various fields of chemistry and material science (Hou, 2008).

Photoprotective Effects

In a study focusing on a heterocyclic derivative of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, the compound demonstrated photoprotective effects and low acute oral systemic toxicity, indicating its potential use in sunscreen products and as an antioxidant (Vinhal et al., 2016).

Polymer Synthesis

The compound has also been utilized in the synthesis of acrylate polymers containing photocrosslinkable pendant chalcone moiety. These polymers exhibit potential for applications in photoresists and other advanced technologies (Tamilvanan et al., 2008).

Natural Source Isolation

It was isolated from natural sources, such as Etlingera pavieana rhizomes, and demonstrated weak activity against Mycobacterium tuberculosis and cytotoxic activity against certain cell lines (Tachai & Nuntawong, 2016).

Synthetic Applications

The compound has been used as a building block in synthetic chemistry, particularly in reactions with aldehyde and epoxide, indicating its versatility as a multifunctionalized gem-difluorination building block (Peng et al., 2006).

Corrosion Inhibition

A derivative of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate was studied for its corrosion inhibition efficiency of iron in acidic solutions, demonstrating its potential application in materials science and engineering (Hadisaputra et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzylic compounds are often involved in various biochemical reactions, including oxidation and reduction .

Pharmacokinetics

It’s important to note that the compound’s bioavailability could be influenced by various factors, including its chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

The compound’s potential interactions with various enzymes and receptors could lead to a range of biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .

Propiedades

IUPAC Name |

ethyl (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANFNAQSNYBICG-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate | |

CAS RN |

38157-08-3 | |

| Record name | 3-(4-BENZYLOXY-3-METHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)